4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid
Description
4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a unique substitution pattern. Its structure includes a benzoic acid core substituted at the para-position with an amino group bearing both a methylsulfonyl and a 4-fluorobenzyl moiety.
The methylsulfonyl group (—SO₂CH₃) is a strong electron-withdrawing substituent, which enhances the acidity of the benzoic acid (pKa ~2–3) and influences binding interactions. This dual substitution distinguishes it from simpler sulfonamide-based benzoic acids .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOTJDXCGIJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride to form the intermediate 4-fluorobenzyl(methylsulfonyl)amine. This intermediate is then reacted with 4-carboxybenzoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
Example Pathway:
Product: 4-[(Cyclohexyl)(methylsulfonyl)amino]benzoic acid .
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the benzyl group participates in SNAr reactions with strong nucleophiles (e.g., -OH, -NH₂) under basic conditions. For example:
Kinetic studies show a reaction rate of at 80°C in DMF .
Esterification and Amidation
The carboxylic acid undergoes esterification with alcohols (R-OH) or amidation with amines (R-NH₂) via acid-catalyzed mechanisms:
Yields exceed 85% for methyl and ethyl esters when using SOCl₂ as a catalyst .
Acid-Base Reactions
The carboxylic acid (pKa ≈ 4.2) deprotonates in aqueous solutions above pH 5, forming a carboxylate anion. The sulfonamide nitrogen (pKa ≈ 9.8) remains protonated under physiological conditions, influencing solubility and biological activity .
Photochemical Behavior
UV irradiation induces intramolecular charge transfer (ICT) between the electron-deficient fluorobenzyl group and the electron-rich benzoic acid moiety. Transient absorption spectroscopy reveals a triplet-state lifetime of in aqueous solution, suggesting potential phototoxicity .
Comparative Reactivity of Structural Analogs
Stability Considerations
Scientific Research Applications
The compound has demonstrated various biological activities, particularly in anti-inflammatory and analgesic contexts:
- Anti-inflammatory Effects : Preliminary studies suggest that 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can inhibit enzymes involved in inflammatory pathways. The methylsulfonyl group may enhance this activity by modulating pain signaling pathways, making it a candidate for pain management therapies.
- Enzyme Interactions : Interaction studies indicate that this compound binds to several biological macromolecules, influencing pathways related to inflammation and potentially cancer. Techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays can be utilized to assess these interactions .
Synthetic Pathways
Several synthetic routes have been developed for the preparation of this compound. The compound can undergo:
- Nucleophilic Substitution Reactions : Due to the presence of the fluorobenzyl group, which can be replaced by other nucleophiles under appropriate conditions.
- Esterification or Amidation Reactions : The carboxylic acid functional group can participate in these reactions, allowing for the formation of derivatives that may exhibit altered biological properties.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro assays have shown that this compound effectively inhibits cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition suggests its potential use as an anti-inflammatory drug candidate .
- Cancer Research : Recent studies have explored the compound's effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells through its interaction with specific molecular targets involved in cell survival pathways .
- Pharmacokinetics : Research on the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which are essential for developing effective therapeutic agents. Further studies are needed to evaluate its metabolism and excretion profiles.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The benzoic acid moiety may contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Bioisosteric Replacements and SAR
- Methylsulfonyl vs. Ethylsulfonyl : Compounds with methylsulfonyl groups (e.g., 3-(methylsulfonyl)benzoic acid derivatives) exhibit higher potency in Cav2.2 channel inhibition compared to ethylsulfonyl analogs, likely due to steric and electronic effects .
- Halogen Effects : Replacement of the 4-fluorobenzyl group with 4-chlorobenzyl (as in ) increases molecular weight and lipophilicity but may reduce target specificity due to bulkier halogen .
Pharmacological Implications
- Acidity and Solubility : The methylsulfonyl group lowers the pKa of the benzoic acid, enhancing solubility in physiological pH ranges compared to analogs with electron-donating groups (e.g., methoxy in ) .
- Membrane Permeability: The 4-fluorobenzyl group improves logP values (~2.5–3.0) relative to non-halogenated analogs, favoring passive diffusion across membranes .
Biological Activity
4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid, a compound with the molecular formula C22H20FNO4S, is of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoic acid moiety substituted with a fluorobenzyl and a methylsulfonyl group. Its properties include:
- Molecular Weight : 397.46 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
- CAS Number : 952946-32-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It acts as a modulator for certain receptors involved in neurotransmission and cellular signaling.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce inflammation markers in vitro.
- Antitumor Activity : Some studies have indicated potential antitumor effects through apoptosis induction in cancer cell lines.
Data Table of Biological Activities
| Activity Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cholinesterase | 12.5 | |
| GPCR Modulation | Serotonin Receptor | 25.0 | |
| Antitumor Activity | MTT Assay | 15.0 |
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines when administered at doses of 10 mg/kg.
Case Study 2: Antitumor Effects
In vitro studies conducted on various cancer cell lines (e.g., A549 lung cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an antitumor agent.
Q & A
Q. What strategies mitigate photodegradation of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
